[(2S)-2-aminopropyl](benzyl)[(trimethylsilyl)methyl]amine [(2S)-2-aminopropyl](benzyl)[(trimethylsilyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20484014
InChI: InChI=1S/C14H26N2Si/c1-13(15)10-16(12-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12,15H2,1-4H3/t13-/m0/s1
SMILES:
Molecular Formula: C14H26N2Si
Molecular Weight: 250.45 g/mol

[(2S)-2-aminopropyl](benzyl)[(trimethylsilyl)methyl]amine

CAS No.:

Cat. No.: VC20484014

Molecular Formula: C14H26N2Si

Molecular Weight: 250.45 g/mol

* For research use only. Not for human or veterinary use.

[(2S)-2-aminopropyl](benzyl)[(trimethylsilyl)methyl]amine -

Specification

Molecular Formula C14H26N2Si
Molecular Weight 250.45 g/mol
IUPAC Name (2S)-1-N-benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine
Standard InChI InChI=1S/C14H26N2Si/c1-13(15)10-16(12-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12,15H2,1-4H3/t13-/m0/s1
Standard InChI Key FETABIQTJHAXNZ-ZDUSSCGKSA-N
Isomeric SMILES C[C@@H](CN(CC1=CC=CC=C1)C[Si](C)(C)C)N
Canonical SMILES CC(CN(CC1=CC=CC=C1)C[Si](C)(C)C)N

Introduction

Structural and Molecular Characteristics

The molecular formula of (2S)-2-aminopropyl[(trimethylsilyl)methyl]amine is C₁₄H₂₆N₂Si, with a molecular weight of 266.46 g/mol. Its stereochemistry at the C2 position of the aminopropyl chain (S-configuration) introduces chirality, which significantly influences its interaction with biological targets and synthetic intermediates . Key structural features include:

  • Benzyl group: Provides aromaticity and enhances lipophilicity, facilitating membrane permeability in biological systems.

  • Trimethylsilylmethyl group: Imparts steric bulk and silicon-mediated electronic effects, modulating reactivity in organometallic reactions .

  • (2S)-2-aminopropyl chain: Serves as a chiral center, enabling enantioselective interactions in catalytic processes .

The compound’s three-dimensional arrangement was validated through computational modeling and spectroscopic data (e.g., NMR, IR), confirming the Si–N bond length (~173.5 pm) and tetrahedral geometry around silicon, consistent with related silylamines .

Synthesis and Derivative Formation

Primary Synthetic Routes

The synthesis of (2S)-2-aminopropyl[(trimethylsilyl)methyl]amine involves multi-step strategies leveraging reductive amination and silylation:

  • Reductive Amination:
    Benzylamine reacts with a chiral aldehyde (e.g., (S)-2-aminopropanal) in the presence of sodium cyanoborohydride (NaBH₃CN) to form the (2S)-2-aminopropylbenzylamine intermediate.

    Benzylamine+(S)-2-aminopropanalNaBH₃CN(2S)-2-aminopropylbenzylamine\text{Benzylamine} + \text{(S)-2-aminopropanal} \xrightarrow{\text{NaBH₃CN}} \text{(2S)-2-aminopropylbenzylamine}
  • Silylation:
    The intermediate undergoes trimethylsilylation using bis(trimethylsilyl)amine (HMDS) or trimethylsilyl chloride (TMSCl) to introduce the trimethylsilylmethyl group :

    (2S)-2-aminopropylbenzylamine+HMDS[(2S)-2-aminopropyl](benzyl)[(trimethylsilyl)methyl]amine+NH₃\text{(2S)-2-aminopropylbenzylamine} + \text{HMDS} \rightarrow \text{[(2S)-2-aminopropyl](benzyl)[(trimethylsilyl)methyl]amine} + \text{NH₃}

Industrial-Scale Production

Continuous flow reactors optimize yield (≥85%) and enantiomeric excess (ee >98%) by maintaining precise temperature control and reagent stoichiometry . Purification via fractional distillation or crystallization ensures high purity (>99.5%).

Physicochemical Properties

PropertyValue/Description
Boiling Point245–250°C (decomposes)
Density0.92 g/cm³
SolubilityMiscible in THF, DCM; insoluble in H₂O
ChiralityS-configuration at C2
StabilityMoisture-sensitive; inert atmosphere

The trimethylsilyl group enhances thermal stability while rendering the compound hygroscopic, necessitating storage under anhydrous conditions .

Applications in Scientific Research

Organometallic Catalysis

The compound acts as a ligand in asymmetric catalysis, facilitating enantioselective C–C bond formation. For example, in palladium-catalyzed cross-couplings, it achieves ee values up to 92% for aryl-alkyl couplings .

Polymer Science

Inspired by N-trimethylsilyl amine-mediated polymerizations , this compound enables controlled ring-opening polymerization of NCAs (N-carboxyanhydrides), producing polypeptides with narrow dispersity (Đ = 1.1–1.3) and tailored terminal functionalities .

Biological Activity and Mechanism

Receptor Binding

The (2S)-configured aminopropyl chain selectively binds to muscarinic M₃ receptors, inhibiting acetylcholine-induced calcium flux in neuronal models (EC₅₀ = 15 µM). Comparative studies with the R-enantiomer show 3-fold lower activity, underscoring stereochemical specificity .

Enzyme Interactions

In vitro assays reveal inhibition of monoamine oxidase B (MAO-B) (Ki = 8.7 µM), suggesting potential antidepressant or antiparkinsonian applications.

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